molecular formula C9H19BrO B3059278 1-(Bromomethoxy)octane CAS No. 96384-68-8

1-(Bromomethoxy)octane

Cat. No. B3059278
CAS RN: 96384-68-8
M. Wt: 223.15 g/mol
InChI Key: PMGWYOXUKDCMNK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 116-117°C .
  • Density : 1.448 g/mL at 25°C .
  • Refractive Index : n20/D 1.480 .

Future Directions

: Sigma-Aldrich: 1-Bromo-2-(methoxymethoxy)ethane

properties

IUPAC Name

1-(bromomethoxy)octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BrO/c1-2-3-4-5-6-7-8-11-9-10/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGWYOXUKDCMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407297
Record name Bromomethyloctylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethoxy)octane

CAS RN

96384-68-8
Record name Bromomethyloctylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 g (1 mole) of paraformaldehyde, 107 ml of 1-octanol (1 mole) are stirred in 100 ml chloroform at 0°-5° C., by passing HBr gas. After the reaction completion, indicated by the complete dissolution of the solid, the organic layer is washed with water several times, and dried over anhydrous sodium sulphate. The residue is diluted in chloroform, to give a 3M solution. The product boiled at 150°-155° C. (1 torr) and has a singlet (2 hydrogens) at 5.8 ppm from TMS. The product is kept refrigerated.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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